2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
2,3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (DMDV) is a synthetic compound that has been studied for its potential use in various scientific applications. It has been shown to possess a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Scientific Research Applications
Photovoltaic Applications
2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has been utilized in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are significant in the development of plastic solar cells. Research by Jørgensen and Krebs (2005) demonstrated that trimeric OPVs synthesized using this compound showed conversion efficiencies in the range of 0.5-1% in blends with PCBM, a soluble C(60) derivative (Jørgensen & Krebs, 2005).
Synthesis of Naphthyridines
Straub (1993) investigated the regioselective metalation of ortho-aminopicolines using the pivaloyl group, which led to the synthesis of naphthyridines. This process involved the use of compounds structurally similar to 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (Straub, 1993).
Anti-Inflammatory Drug Development
Li et al. (2008) explored the development of novel anti-inflammatory drugs using derivatives of 1,3-dioxane, which is a structural component of 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. They synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, finding some to be more effective than aspirin (Li et al., 2008).
Chemical Synthesis and Characterization
Chen, Ye, and Hu (2012) conducted research on the synthesis and characterization of compounds structurally related to 2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Their work included structural identification and crystallography, which are essential for understanding the properties of such compounds (Chen, Ye, & Hu, 2012).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-17(24-13-19)11-6-5-9-15(20)14-8-7-10-16(21-3)18(14)22-4/h7-8,10,17H,5-6,9,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWHCZIDCVAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C(=CC=C2)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646015 | |
Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898756-03-1 | |
Record name | 1-(2,3-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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